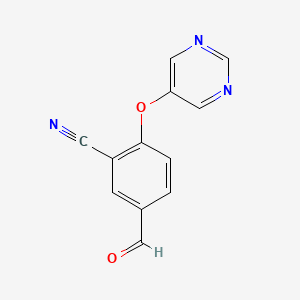
5-formyl-2-pyrimidin-5-yloxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-formyl-2-pyrimidin-5-yloxybenzonitrile is an organic compound that features a benzonitrile core substituted with a formyl group and a pyrimidin-5-yloxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-2-pyrimidin-5-yloxybenzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-formyl-2-pyrimidin-5-yloxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The pyrimidin-5-yloxy moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
Oxidation: 5-Formyl-2-(pyrimidin-5-yloxy)benzoic acid.
Reduction: 5-Formyl-2-(pyrimidin-5-yloxy)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-formyl-2-pyrimidin-5-yloxybenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials and specialty chemicals
Wirkmechanismus
The mechanism of action of 5-formyl-2-pyrimidin-5-yloxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactive derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Formyl-2-(piperidin-1-yl)benzonitrile: Similar structure but with a piperidinyl group instead of a pyrimidin-5-yloxy moiety.
4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile: Similar structure but with a pyridinyl group instead of a pyrimidin-5-yloxy moiety.
Uniqueness
5-formyl-2-pyrimidin-5-yloxybenzonitrile is unique due to the presence of both a formyl group and a pyrimidin-5-yloxy moiety, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C12H7N3O2 |
|---|---|
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
5-formyl-2-pyrimidin-5-yloxybenzonitrile |
InChI |
InChI=1S/C12H7N3O2/c13-4-10-3-9(7-16)1-2-12(10)17-11-5-14-8-15-6-11/h1-3,5-8H |
InChI-Schlüssel |
LPAJLHXUOPBCOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)C#N)OC2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














